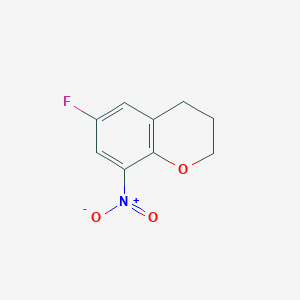
6-Fluoro-8-nitrochroman
描述
6-Fluoro-8-nitrochroman is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chroman derivatives and has a unique chemical structure that makes it a valuable tool for investigating various biological processes.
科学研究应用
6-Fluoro-8-nitrochroman has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for investigating the mechanisms of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used to study the role of certain enzymes in cancer cell proliferation, as well as the effects of oxidative stress on cellular function.
作用机制
The mechanism of action of 6-Fluoro-8-nitrochroman involves its interaction with specific receptors in the brain and other tissues. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and oxidative stress response. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to modulate various cellular processes such as calcium signaling, oxidative stress response, and cell proliferation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting a potential therapeutic role in these conditions.
实验室实验的优点和局限性
One of the main advantages of using 6-Fluoro-8-nitrochroman in lab experiments is its high affinity for specific receptors and enzymes, making it a valuable tool for investigating various biological processes. Additionally, the synthesis method for this compound has been optimized to produce high yields and purity, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in experimental settings.
未来方向
There are several future directions for research involving 6-Fluoro-8-nitrochroman. One potential direction is the investigation of its potential therapeutic role in neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes such as calcium signaling and oxidative stress response. Finally, the potential use of this compound in cancer therapy warrants further investigation, particularly in combination with other drugs or therapies.
属性
IUPAC Name |
6-fluoro-8-nitro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-4-6-2-1-3-14-9(6)8(5-7)11(12)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJATNDQWOMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)[N+](=O)[O-])OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)
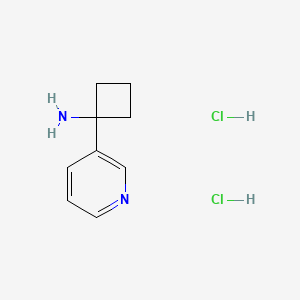
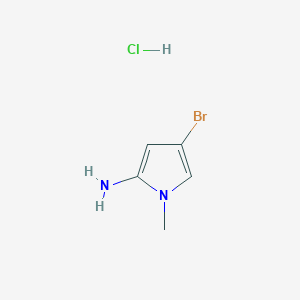
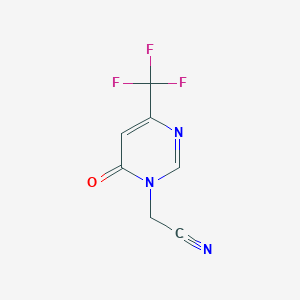
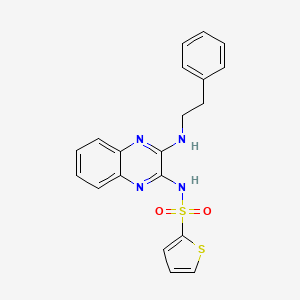
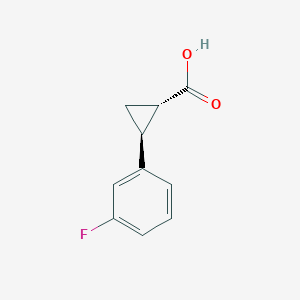
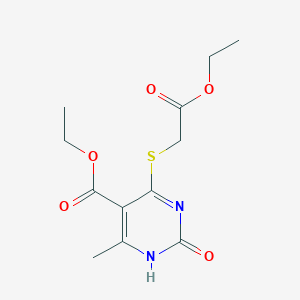
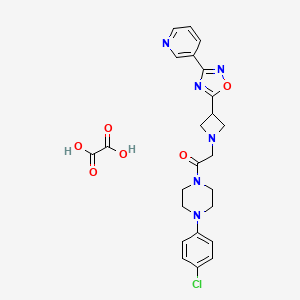

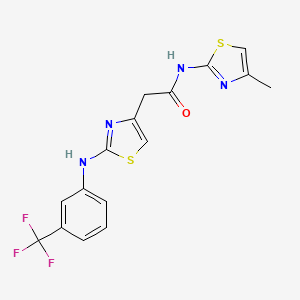
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)
![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
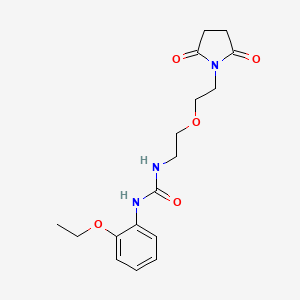
![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)
